N-ethyl-N-(2-methylphenyl)aminosulfonamide
Overview
Description
N-ethyl-N-(2-methylphenyl)aminosulfonamide: is an organic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is characterized by the presence of an ethyl group, a methylphenyl group, and an aminosulfonamide group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-ethyl-N-(2-methylphenyl)aminosulfonamide typically involves the reaction of N-ethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions:
N-ethyl-N-(2-methylphenyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aminosulfonamide derivatives.
Scientific Research Applications
N-ethyl-N-(2-methylphenyl)aminosulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-methyl-N-(2-methylphenyl)aminosulfonamide
- N-ethyl-N-(4-methylphenyl)aminosulfonamide
- N-ethyl-N-(2-chlorophenyl)aminosulfonamide
Comparison:
N-ethyl-N-(2-methylphenyl)aminosulfonamide is unique due to the presence of both an ethyl group and a 2-methylphenyl group, which confer specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of a methyl group at the 2-position of the phenyl ring can influence the compound’s steric and electronic properties, affecting its interactions with other molecules and its overall behavior in chemical reactions.
Properties
IUPAC Name |
1-[ethyl(sulfamoyl)amino]-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFEHDMMKCMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094222-84-0 | |
Record name | N-ethyl-N-(2-methylphenyl)aminosulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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